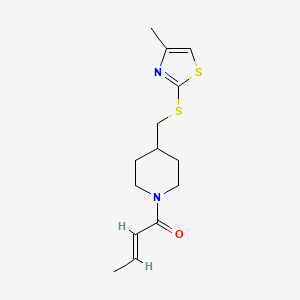![molecular formula C27H27N3O2 B2687302 1-(4-ethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 890639-99-3](/img/structure/B2687302.png)
1-(4-ethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one, also known as EBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBP belongs to the class of benzimidazole derivatives and exhibits a unique pharmacological profile that makes it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Molecular Docking and Anti-Cancer Properties
Benzimidazole derivatives bearing 1,2,4-triazole have been explored for their anti-cancer properties through molecular stabilities, conformational analyses, and molecular docking studies. These studies reveal the mechanism behind their potential anti-cancer activity, highlighting the importance of inter-molecular hydrogen bonds for effective binding to the EGFR binding pocket. Compound 4, in particular, showed the best binding affinity and was identified as the most active compound regarding potential anti-cancer activity (Karayel, 2021).
Synthetic Methodologies
Research has also focused on developing efficient synthetic methodologies for benzimidazole derivatives. For instance, benzoyl cyanide in an ionic liquid has been employed as a 'green' alternative for the benzoylation of nucleosides, phenols, aromatic amines, and other substrates. This method offers a mild reaction condition, showcasing the versatility of this benzoylating system and its potential applications in synthetic chemistry (Prasad et al., 2005).
Material Science Applications
In the realm of materials science, novel polyimides derived from aromatic diamine monomers containing a pyridine unit have been synthesized. These polyimides demonstrate exceptional thermal and thermooxidative stability, with no weight loss detected before a temperature of 450°C in nitrogen. The materials exhibit high solubility in common organic solvents, indicating their potential application in high-performance polymers and coatings (Zhang et al., 2005).
Anti-Alzheimer's Research
Furthermore, N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives have been synthesized and evaluated for anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, indicating a promising direction for the development of new therapeutic agents for Alzheimer's disease. The study highlighted compounds that displayed excellent anti-Alzheimer's profile in comparison to donepezil (Gupta et al., 2020).
Antimicrobial and Antioxidant Activities
Lastly, benzimidazole derivatives have been synthesized and assessed for their antibacterial and antioxidant activities. This research emphasizes the continual demand for new and effective compounds in combating microbial infections and oxidative stress, suggesting the broad applicability of benzimidazole derivatives in pharmaceutical research (Bhoi et al., 2016).
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-3-32-23-14-12-22(13-15-23)29-18-21(16-26(29)31)27-28-24-10-6-7-11-25(24)30(27)17-20-9-5-4-8-19(20)2/h4-15,21H,3,16-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPAFBHJXCLXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((4-((6-acetamidobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2687219.png)
![2-(2-Ethoxyethoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2687220.png)
![5-[4-(4-fluorophenyl)piperazino]-1-methyl-1H-1,2,4-triazol-3-amine](/img/structure/B2687221.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2687224.png)



![2-(Methylthio)-7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2687230.png)
![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2687231.png)




